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Compound of Interest

Compound Name: Diisopropyl (R)-(+)-malate

Cat. No.: B1311375

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Diisopropyl (R)-(+)-
malate, a chiral ester of significant interest in chemical synthesis. Due to the limited availability
of publicly accessible, complete spectral datasets for the (R)-(+)-enantiomer, this guide
combines available experimental data for its (S)-(-)-enantiomer with predicted data based on
analogous structures. The spectroscopic data for enantiomers (except for optical rotation) are
identical. This document is intended to serve as a valuable resource for the identification,
characterization, and quality control of this compound.

Spectral Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for Diisopropyl (R)-(+)-malate.

Table 1: *H NMR Spectral Data (Predicted)

Chemical Shift (8) ppm Multiplicity Assignment
~5.10 Septet -CH- (isopropyl)
~4.40 Doublet of Doublets -CH- (malate)
~2.80 Doublet of Doublets -CHz- (malate)
~1.25 Doublet -CHs (isopropyl)
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Note: Predicted values are based on the analysis of similar malate esters. Actual experimental
values may vary slightly.

Table 2: 13C NMR Spectral Data

Data obtained from the spectral data of the (S)-(-)-enantiomer, which is identical for the (R)-(+)-

enantiomer.
Chemical Shift (8) ppm Assighment
~172 C=0 (ester)
~169 C=0 (ester)
~69 -CH- (isopropyl)
~67 -CH-OH (malate)
~38 -CHz- (malate)
~22 -CHs (isopropy!l)

Table 3: IR Spectral Data

Wavenumber (cm—?) Assignment
~3500 (broad) O-H stretch

~2980 C-H stretch (sp?)
~1735 C=0 stretch (ester)
~1100 C-O stretch

Table 4: Mass Spectrometry (MS) Data (Predicted)
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miz Assighment
219 [M+H]*

201 [M-OH]*

175 [M-C3H-O]*

159 [M-COOCsH7]*
131 [M-2(COOCsH7)*

Note: Predicted fragmentation pattern. The molecular ion peak [M]* at m/z 218 may also be
observed.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are
generalized protocols and may require optimization based on the specific instrumentation used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Diisopropyl (R)-(+)-malate in approximately 0.6
mL of a deuterated solvent (e.g., CDCIs, Chloroform-d). Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm). Transfer the solution to a 5 mm
NMR tube.

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on
a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans
to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure full
relaxation of all protons, and a spectral width that encompasses all expected proton signals.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR due to the lower
natural abundance of the 13C isotope.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
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o Sample Preparation: As Diisopropyl (R)-(+)-malate is a liquid at room temperature, the
spectrum can be obtained using the neat liquid.

o Attenuated Total Reflectance (ATR): Place a small drop of the sample directly onto the ATR
crystal (e.g., diamond or zinc selenide). Ensure the crystal is clean before and after the
measurement.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. Typically, 16 to 32
scans are co-added at a resolution of 4 cm~! to obtain a high-quality spectrum. A background
spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted
from the sample spectrum.

2.3 Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced via direct infusion or coupled with a gas
chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to
analysis.

« lonization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)
are suitable techniques for this molecule.

» Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated
molecules [M+H]* and other fragment ions. A mass range of m/z 50-500 is appropriate. For
fragmentation analysis (MS/MS), the precursor ion of interest (e.g., m/z 219) is isolated and
fragmented to elucidate its structure.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of
Diisopropyl (R)-(+)-malate.
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Workflow for Spectroscopic Analysis of Diisopropyl (R)-(+)-malate
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Caption: Spectroscopic analysis workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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